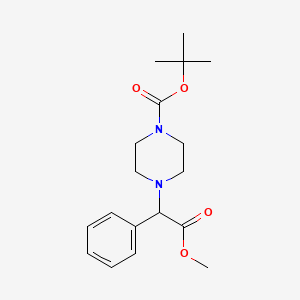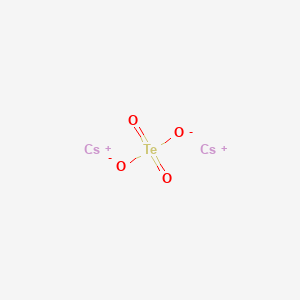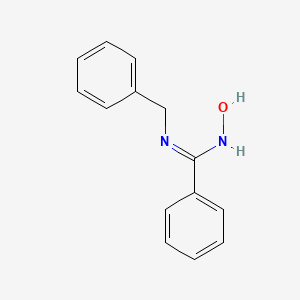
N,N-dimethyl-2-mercaptoacetamide
Descripción general
Descripción
N,N-dimethyl-2-mercaptoacetamide (DMM) is a chemical compound that has been used in scientific research for various applications. It is a thiol-containing compound that can be synthesized through different methods.
Aplicaciones Científicas De Investigación
Biomarker for Occupational Exposure
N,N-dimethylacetamide (DMA) is used in industries as a solvent alternative. A major urinary metabolite of DMA, S-(acetamidomethyl)mercapturic acid (AMMA), has been studied for its role as a biomarker in workers exposed to DMA. AMMA's concentration in urine reflects cumulative exposure over several days, making it a significant biomarker for occupational health and safety assessments in industrial settings (Princivalle, Pasini, & Perbellini, 2010).
Complex Formation with Metals
N,N-dimethyl-2-mercaptoacetamide derivatives have been explored for their ability to form complexes with various metal ions. Research has shown that these compounds can form stable complexes with dialkyltin(IV) cations, suggesting potential applications in areas like catalysis or materials science (Bachlas, Gupta, Shukla, & Kapoor, 1984).
Neuroprotection in Neurodegenerative Diseases
Mercaptoacetamide-based ligands, including this compound derivatives, have been developed as histone deacetylase (HDAC) inhibitors for potential use in treating neurodegenerative diseases. These compounds exhibit neuroprotective properties in cortical neuron models, suggesting a promising avenue for therapeutic applications (Kalin et al., 2012).
Development of Novel Pharmaceuticals
This compound and its derivatives have been employed in the synthesis of various pharmaceutical agents. These compounds serve as key intermediates in the development of drugs and pesticides, indicating their importance in pharmaceutical research and development (Zhou Hong-fang, 2006).
Environmental Applications
In environmental chemistry, this compound derivatives have been used for the preconcentration of metal ions like palladium from water, demonstrating their utility in environmental monitoring and remediation efforts (Terada, Matsumoto, & Taniguchi, 1983).
Mecanismo De Acción
Target of Action
N,N-dimethyl-2-mercaptoacetamide has been identified as a potential multi-target inhibitor of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa . MBLs are enzymes that confer resistance to a broad range of β-lactam antibiotics, including the carbapenems, which are often considered the last resort for treating bacterial infections . LasB is a virulence factor that plays a crucial role in the pathogenesis of Pseudomonas aeruginosa .
Mode of Action
The compound interacts with its targets (MBLs and LasB) by inhibiting their activity . This inhibition can restore the activity of antibiotics already in clinical use, thus providing a novel approach to combat bacterial resistance .
Biochemical Pathways
The compound’s inhibitory effect on mbls and lasb suggests that it may interfere with the bacterial resistance mechanisms and virulence pathways .
Result of Action
The inhibition of MBLs and LasB by this compound can potentially restore the effectiveness of existing antibiotics and reduce the virulence of Pseudomonas aeruginosa . This dual action makes the compound a promising candidate for the development of new antibacterial drugs .
Propiedades
IUPAC Name |
N,N-dimethyl-2-sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NOS/c1-5(2)4(6)3-7/h7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIZMZQPWFGTKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40461838 | |
| Record name | N,N-dimethyl-2-mercaptoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35331-24-9 | |
| Record name | N,N-dimethyl-2-mercaptoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethyl-2-sulfanylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B3051579.png)

![2-[(Methylsulfanyl)methyl]aniline](/img/structure/B3051582.png)





![2-{[3-(Trifluoromethyl)phenyl]amino}acetic acid](/img/structure/B3051591.png)


